Valone
Overview
Description
Valone is a synthetic compound primarily known for its use as a chronic anticoagulant rodenticide. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which encompasses all the exposures of an individual in a lifetime and their relation to health .
Preparation Methods
Valone can be prepared using various synthetic routes. One method involves the use of column chromatography to purify the rough industrial product of this compound . This method ensures the production of high-content this compound suitable for industrial applications. The preparation involves the use of specific solvents and reagents to achieve the desired purity and concentration.
Chemical Reactions Analysis
Valone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Valone has several scientific research applications:
Biology: In biological research, this compound is studied for its effects on blood coagulation and its potential use in controlling rodent populations.
Medicine: this compound’s anticoagulant properties make it a subject of interest in medical research, particularly in the study of blood clotting disorders.
Mechanism of Action
Valone exerts its effects by inhibiting the action of vitamin K reductase, leading to reduced biosynthesis of the active forms of clotting factors II, VII, IX, and X . This inhibition results in impaired blood coagulation, making it an effective anticoagulant rodenticide. The molecular targets of this compound include the enzymes involved in the vitamin K cycle, which are crucial for the synthesis of clotting factors.
Comparison with Similar Compounds
Valone is similar to other anticoagulant rodenticides such as warfarin, brodifacoum, and difethialone . this compound is unique in its specific chemical structure and its particular efficacy in certain applications. Compared to warfarin, this compound has a different mechanism of action and potency, making it suitable for specific use cases in rodent control.
Similar Compounds
- Warfarin
- Brodifacoum
- Difethialone
- Coumachlor
- Coumatetralyl
- Bromadiolone
- Chlorophacinone
- Difenacoum
- Diphacinone
- Pindone
- Flocoumafen
This compound’s uniqueness lies in its specific chemical properties and its effectiveness as a rodenticide, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-methylbutanoyl)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMAOPFDINGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042509 | |
Record name | 2-Isovaleryl-1,3-indanedione | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8042509 | |
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Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |
Record name | Valone | |
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Solubility |
Insoluble in water; soluble in common organic solvents. | |
Record name | VALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
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Vapor Pressure |
0.00000688 [mmHg] | |
Record name | Valone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
Record name | VALONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
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Color/Form |
Yellow, crystalline solid., Yellow solid from methanol | |
CAS No. |
83-28-3 | |
Record name | Valone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-28-3 | |
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Record name | Valone | |
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Record name | VALONE | |
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Record name | VALONE | |
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Record name | 2-Isovaleryl-1,3-indanedione | |
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Record name | 2-isovalerylindan-1,3-dione | |
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Record name | VALONE | |
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Record name | VALONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68-69 °C | |
Record name | VALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does valone exert its rodenticidal effect?
A1: this compound, like other anticoagulant rodenticides, disrupts the vitamin K cycle, essential for the synthesis of clotting factors in the liver. [, , ] This interference leads to a deficiency of clotting factors, ultimately causing internal bleeding and death in rodents.
Q2: What are the downstream effects of this compound's interaction with the vitamin K cycle?
A2: By inhibiting the vitamin K cycle, this compound prevents the formation of clotting factors like prothrombin, resulting in impaired blood coagulation. [, , ] This deficiency leads to prolonged bleeding times and can result in internal hemorrhaging.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, research indicates that this compound can be detected using UV detection at a wavelength of 280 nm during High-Performance Liquid Chromatography (HPLC). [] Additionally, mass spectrometry studies have identified specific fragment ions and their corresponding mechanisms of formation. []
Q5: What analytical methods are used to detect and quantify this compound?
A5: Several methods have been developed to analyze this compound in various matrices. These include:
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and selective method allows for the simultaneous detection and quantification of this compound and other rodenticides in complex biological samples like serum and blood. [, , ]
- Ion trap mass spectrometry (IT/MS): This technique, often coupled with HPLC, enables rapid characterization and qualitative analysis of this compound in samples like rodenticide baits. [, ]
- Electrochemical methods: Differential pulse polarography, employing a dropping mercury electrode, has been explored for the determination of this compound residues in water samples. []
Q6: What are the key features of these analytical techniques?
A6: Each technique offers unique advantages:
- HPLC-MS/MS: Provides high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. [, , ]
- IT/MS: Offers rapid analysis and structural characterization capabilities. [, ]
- Electrochemical methods: Offer a simpler and potentially more cost-effective approach for specific applications like water analysis. []
Q7: What is known about the stability of this compound?
A7: While specific data on this compound's stability under various conditions is limited within the provided research, it's important to note that anticoagulant rodenticides, in general, can degrade under the influence of factors like temperature, humidity, and exposure to light. []
Q8: What are the toxicological properties of this compound?
A8: this compound, being an anticoagulant rodenticide, poses significant risks to humans and non-target animals upon ingestion. [, ] Exposure can lead to internal bleeding and other complications due to its interference with blood coagulation.
Q9: What is the environmental impact of this compound?
A9: this compound's persistence in the environment and its potential to bioaccumulate in the food chain raise concerns about its impact on non-target wildlife, particularly predatory birds. [] Research highlights the need for responsible use and disposal practices to minimize these risks. []
Q10: What are some research areas related to this compound?
A10: Current research on this compound and similar compounds focuses on:
- Developing more sensitive and reliable analytical methods for detection and quantification in various matrices. [, , , , ]
- Understanding the mechanisms of resistance to anticoagulant rodenticides in rodent populations. []
- Investigating the environmental fate and effects of this compound to assess and mitigate its ecological impact. [, ]
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